![molecular formula C10H12NO+ B14585625 Furo[2,3-b]pyridinium, 7-ethyl-6-methyl- CAS No. 61612-09-7](/img/structure/B14585625.png)
Furo[2,3-b]pyridinium, 7-ethyl-6-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furo[2,3-b]pyridinium, 7-ethyl-6-methyl- is a heterocyclic compound that features a fused ring system comprising both furan and pyridine rings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of furo[2,3-b]pyridinium, 7-ethyl-6-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-butynamines with glyoxylic acid and anilines in the presence of a dual catalytic system, such as a gold complex and a chiral phosphoric acid . This method allows for the formation of the furo[2,3-b]pyridinium core with high stereoselectivity.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply to its production. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Furo[2,3-b]pyridinium, 7-ethyl-6-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives with different functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the furo[2,3-b]pyridinium core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furo[2,3-b]pyridinium oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
Furo[2,3-b]pyridinium, 7-ethyl-6-methyl- has several scientific research applications:
Mécanisme D'action
The mechanism of action of furo[2,3-b]pyridinium, 7-ethyl-6-methyl- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other furopyridines, such as furo[3,2-b]pyridine and furo[3,4-b]pyridine . These compounds share the fused furan and pyridine ring system but differ in the position of the fusion.
Uniqueness
Furo[2,3-b]pyridinium, 7-ethyl-6-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its 7-ethyl-6-methyl substitution enhances its lipophilicity and potential bioactivity compared to other furopyridines .
Propriétés
Numéro CAS |
61612-09-7 |
|---|---|
Formule moléculaire |
C10H12NO+ |
Poids moléculaire |
162.21 g/mol |
Nom IUPAC |
7-ethyl-6-methylfuro[2,3-b]pyridin-7-ium |
InChI |
InChI=1S/C10H12NO/c1-3-11-8(2)4-5-9-6-7-12-10(9)11/h4-7H,3H2,1-2H3/q+1 |
Clé InChI |
IZXQPFPZSAHIMG-UHFFFAOYSA-N |
SMILES canonique |
CC[N+]1=C(C=CC2=C1OC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


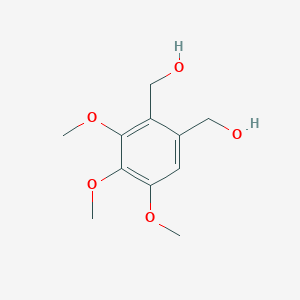
![4,6-Dimethyl-2-[(trimethylsilyl)oxy]pyrimidine](/img/structure/B14585551.png)
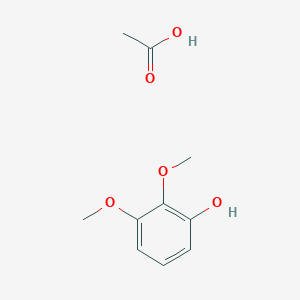

![1,2-Dimethyl-3-[4-methyl-3-(propane-1-sulfinyl)phenoxy]benzene](/img/structure/B14585560.png)
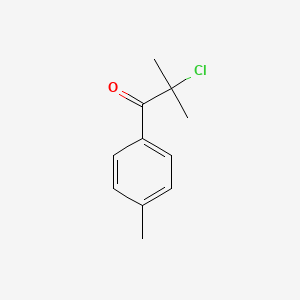
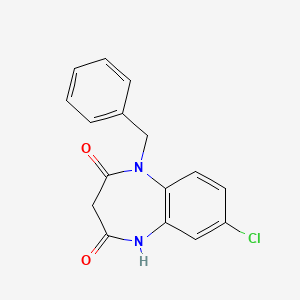



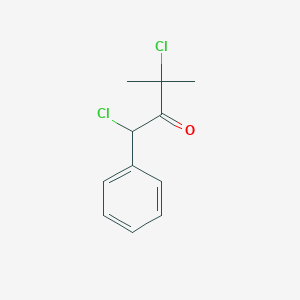

![2-[(2-Hydroxyphenyl)methyl]-5-methoxybenzene-1,3-diol](/img/structure/B14585618.png)

